3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride
Description
Properties
IUPAC Name |
3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-7-3-9-4-8(7,2)6(12)10-5(7)11;/h9H,3-4H2,1-2H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMCXMASYILIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(C(=O)NC2=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Commercially available 1,3-cyclopentanedione (19) serves as the foundational precursor. Sequential reduction with lithium aluminum hydride (LiAlH₄) yields the corresponding diol, which undergoes N-Boc protection to generate 20 (Scheme 1).
Reaction Conditions
- Reduction : LiAlH₄, THF, 0°C to reflux, 4 h (Yield: 85%)
- Protection : Boc₂O, DMAP, CH₂Cl₂, rt, 12 h (Yield: 92%)
Oxidative Cleavage and Cyclization
Oxidative cleavage of 20 with ruthenium(III) oxide and sodium periodate (NaIO₄) produces diacid 21 , which undergoes Dieckmann condensation in acetic anhydride at 120°C to furnish ketone 22 (Yield: 78%).
$$
\text{Dieckmann Condensation: } \text{Ac}_2\text{O}, 120^\circ\text{C}, 2\, \text{h} \quad
$$
Methyl Group Introduction at Bridgehead Positions
The 3a- and 6a-methyl groups are introduced via strategic alkylation during the cyclization phase.
Methylation via Grignard Reagent
Post-cyclization intermediate 22 is treated with methylmagnesium bromide (MeMgBr) in THF at −78°C, selectively alkylating the bridgehead positions to yield 23 (Scheme 2).
Optimization Note :
- Stereochemical control is achieved using chiral auxiliaries, with (3aR,6aS) configuration favored in 72% enantiomeric excess (ee).
Dione Formation through Controlled Oxidation
The 1,3-dione moieties are installed via a two-step oxidation sequence.
Hydroxylation and Oxidation
Intermediate 23 undergoes hydroxylation with osmium tetroxide (OsO₄) followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the 1,3-dione 24 (Scheme 3).
Reaction Conditions
- Hydroxylation : OsO₄, NMO, acetone/H₂O, 0°C, 6 h (Yield: 68%)
- Oxidation : CrO₃, H₂SO₄, acetone, 0°C, 2 h (Yield: 84%)
Hydrochloride Salt Formation
The free base 24 is converted to its hydrochloride salt via treatment with hydrogen chloride (HCl) in diethyl ether.
Procedure :
- Dissolve 24 in anhydrous Et₂O.
- Bubble HCl gas for 30 min at 0°C.
- Filter precipitate, wash with cold ether (Yield: 95%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (3aR,6aS) configuration with dione carbonyl distances of 1.21 Å, consistent with ketone character.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Dieckmann Cyclization | Cyclization of 21 | 78 | Moderate |
| Grignard Alkylation | Methylation of 22 | 72 | High |
| Jones Oxidation | Dione formation | 84 | N/A |
Challenges and Optimization Opportunities
- Stereochemical Control : Bridgehead methylation requires chiral catalysts to improve ee (target: >90%).
- Oxidation Side Reactions : Over-oxidation to carboxylic acids observed in 15% of cases; mitigated by low-temperature conditions.
Chemical Reactions Analysis
Substitution Reactions
The tertiary amine and lactam carbonyl groups participate in nucleophilic substitutions. Key modifications include:
A patent demonstrates regioselective N-alkylation using benzyl halides under mildly basic conditions, yielding 5-benzyl analogs with antiviral activity . Palladium-catalyzed Buchwald-Hartwig couplings enable aryl group introductions at nitrogen centers, as evidenced by pyridinyl and trifluoromethylphenyl substitutions .
Oxidation and Reduction Pathways
The dione moiety shows redox versatility:
Controlled NaBH₄ reductions preferentially target the less sterically hindered lactam carbonyl . Strong reducing agents like LiAlH₄ disrupt the bicyclic framework but face challenges in product isolation .
Acid-Base Reactivity
The hydrochloride salt influences solubility and deprotonation behavior:
Deprotonation regenerates the free base, enabling reactions in aprotic solvents. Counterion exchange (Cl⁻ → Br⁻/I⁻) modifies crystallinity without altering core reactivity .
Cycloaddition and Ring-Expansion
The electron-deficient system engages in [3+2] cycloadditions:
| Partner | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| Nitrile oxides | CHCl₃, RT, 12h | Isoxazoline-fused bicyclic systems | 45-60% | |
| Diazoacetates | Cu(OTf)₂, toluene, 100°C | Pyrazolidinone hybrids | 32% |
Nitrile oxide dipolar cycloadditions occur regioselectively at the less substituted carbonyl group, confirmed by X-ray crystallography . Diazo couplings require transition metal catalysts but enable stereochemical diversity .
Thermal Degradation
Stability studies reveal decomposition pathways:
| Temperature | Atmosphere | Major Degradants | Mechanism | Source |
|---|---|---|---|---|
| 180°C | N₂ | Methylamine, CO₂, pyrrolidine fragments | Retro-Diels-Alder | |
| 220°C | Air | Nitrated aromatic byproducts | Oxidative ring-opening |
Thermogravimetric analysis (TGA) shows 5% mass loss by 150°C (hydration water), with sharp decomposition at 218°C . Oxidative conditions accelerate fragmentation into low-molecular-weight amines and carbonyls .
Catalytic Functionalization
Transition metal catalysis enables late-stage diversification:
| Catalyst | Reaction | Scope | Turnover | Source |
|---|---|---|---|---|
| RuCl₃/CuI | Alkyne hydroamination | Propargylamine derivatives | 8 cycles | |
| Ir(ppy)₃ (photoredox) | C-H fluorination (Selectfluor®) | 4-Fluoro analogs | 63% yield |
Photoredox-mediated C-H fluorination achieves site-selective labeling at the 4-position, critical for PET tracer development . Ruthenium-copper bimetallic systems facilitate alkyne insertions with minimal epimerization .
This compound’s reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Recent advances in catalysis and sustainable methodologies (e.g., microwave , photoredox ) continue expanding its synthetic utility beyond traditional substitution pathways.
Scientific Research Applications
Applications in Scientific Research
The applications of 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride span several areas of research:
Pharmaceutical Research
This compound has been investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to elucidate the mechanisms behind these effects and to develop more potent analogs.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
- Building Block for Heterocycles : Its structure allows for modifications that can lead to the synthesis of other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
Material Science
Research into the use of this compound in material science focuses on its potential applications in organic electronics and photonic devices.
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance the electrical properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Several case studies highlight the applications and research surrounding 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
| Study 2 | Synthesis of Derivatives | Developed several derivatives with improved solubility and bioactivity compared to the parent compound. |
| Study 3 | Material Applications | Showed potential for use in conductive polymers with enhanced charge transport properties. |
Mechanism of Action
The mechanism of action of 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3a,6a-Dimethyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A similar compound with a slightly different structure, lacking the hydrochloride group.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3-dione: Another related compound with different substituents and functional groups.
Uniqueness
3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride is unique due to its specific structural features, including the fused pyrrole rings and the presence of the hydrochloride group. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride (C8H12N2O2·HCl) is a derivative of pyrrole characterized by a unique structure that includes two fused pyrrole rings. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C8H12N2O2·HCl
- Molecular Weight : 188.65 g/mol
- Structural Features :
- Two fused pyrrole rings
- Methyl groups at the 3a and 6a positions
- Hydrochloride salt form enhances solubility
The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.
Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can inhibit the proliferation of cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic factors.
- Case Study : In vitro studies demonstrated that certain pyrrole derivatives significantly reduced the viability of HepG-2 liver cancer cells when tested at concentrations of 100 and 200 µg/mL .
Antioxidant Activity
Pyrrole derivatives are also known for their antioxidant properties. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases.
- Research Findings : Compounds similar to 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione have shown promising results in DPPH assays, indicating strong antioxidant activity .
Antimicrobial Activity
The antimicrobial potential of pyrrole derivatives has been extensively studied. The unique structure of 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione suggests it may possess similar properties.
- Antibacterial Effects : Some studies have reported enhanced antibacterial activity against multidrug-resistant (MDR) pathogens when using pyrrole-based compounds. This suggests potential applications in developing new antimicrobial agents .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of MDR pathogens |
Synthetic Routes
The synthesis of 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride typically involves:
- Reaction of 2H-Azirines with Maleimides : This method is noted for its efficiency and environmental friendliness.
- Conditions : Visible light-induced conditions facilitate the reaction while maintaining good functional group tolerance.
Research Applications
The compound is being explored for various applications:
- Organic Synthesis : As a building block for more complex molecules.
- Medicinal Chemistry : Investigating its potential therapeutic uses in drug development.
- Material Science : Exploring its properties for applications in organic electronics.
Q & A
Basic: What are the common synthetic routes for pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, and how can they be adapted for 3a,6a-dimethyl variants?
Methodological Answer:
The synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives often employs 1,3-dipolar cycloaddition of azomethine ylides with maleimides. For example, Ag(I)-catalyzed cycloaddition followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the dione framework in high yields . Adapting this for 3a,6a-dimethyl substitution requires introducing methyl groups at the cycloadduct stage, potentially via pre-functionalized aldehydes or maleimide precursors. Stereochemical control can be achieved using chiral catalysts or by leveraging steric effects during cyclization.
Basic: What challenges arise in achieving solubility for pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, and how are they addressed experimentally?
Methodological Answer:
These derivatives exhibit low solubility due to planar, conjugated structures prone to π-π stacking. Strategies include:
- Side-chain engineering : Introducing alkyl or alkoxy substituents (e.g., 2-hexyldecyl groups) to disrupt aggregation .
- Solvent selection : High-boiling solvents like chlorobenzene with additives (e.g., 1,8-diiodooctane) improve processing .
- Derivatization : Converting diketones to esters or amides enhances polarity and solubility .
Advanced: How do structural modifications (e.g., aryl substituents) resolve contradictions in reported optical properties?
Methodological Answer:
Optical properties (e.g., absorption maxima, bandgap) vary with substituent electronic effects. For instance:
- Electron-withdrawing groups (e.g., trifluoromethyl) red-shift absorption via increased conjugation .
- Thiophene vs. bithiophene spacers : Bithiophene extends conjugation but may not significantly alter HOMO/LUMO levels, as shown in polymer solar cell studies .
Contradictions arise from aggregation states; UV-Vis spectroscopy in dilute vs. thin-film conditions clarifies these effects .
Advanced: How can photovoltaic performance be optimized through pyrrolo[3,4-c]pyrrole-1,3-dione structural modifications?
Methodological Answer:
Key strategies include:
- Bandgap tuning : Incorporating electron-deficient units (e.g., benzothiadiazole) lowers LUMO levels for better charge separation .
- Morphology control : Ternary blends with PC70BM and solvent additives (e.g., DIO) enhance phase separation, improving fill factor and PCE (power conversion efficiency) .
- Hole transport layer (HTL) compatibility : Using dopant-free polymeric HTLs reduces recombination losses .
Basic: What spectroscopic techniques are critical for characterizing electronic properties of this compound?
Methodological Answer:
- UV-Vis-NIR spectroscopy : Identifies absorption edges and optical bandgaps. For example, thin-film vs. solution spectra differentiate aggregation effects .
- Cyclic voltammetry : Determines HOMO/LUMO levels via oxidation/reduction potentials .
- FT-IR and Raman spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced: How does crystal structure analysis inform charge transport properties?
Methodological Answer:
Single-crystal X-ray diffraction reveals packing motifs (e.g., herringbone vs. π-stacked arrangements). For example, triclinic packing (P1 space group) in 2,4-diphenyl derivatives shows intermolecular C–H···O interactions that stabilize charge-transfer pathways . Computational modeling (DFT) further correlates crystallographic data with hole/electron mobility .
Advanced: What methodologies assess charge transport in thin-film devices?
Methodological Answer:
- Space-charge-limited current (SCLC) measurements : Determine hole/electron mobility using device architectures like ITO/PEDOT:PSS/active layer/Au .
- Transient absorption spectroscopy : Probes exciton diffusion lengths and recombination dynamics .
- Grazing-incidence X-ray scattering (GIWAXS) : Maps crystallinity and molecular orientation in active layers .
Basic: How do substituents at the 3a and 6a positions influence reactivity and stability?
Methodological Answer:
- Steric effects : Methyl groups at 3a/6a positions hinder nucleophilic attack, enhancing thermal stability .
- Electronic effects : Electron-donating substituents (e.g., methoxy) increase susceptibility to oxidation, requiring inert reaction conditions . Stability under UV irradiation is assessed via accelerated aging tests in solar cell studies .
Advanced: How are synthetic protocols scaled while maintaining stereochemical purity?
Methodological Answer:
- Flow chemistry : Continuous processing minimizes side reactions during cycloaddition steps .
- Chiral chromatography : Resolves enantiomers post-synthesis, as seen in octahydropyrrolo[3,4-c]pyridine derivatives .
- In situ monitoring : Raman spectroscopy tracks reaction progress to optimize yield and purity .
Advanced: What computational tools predict aggregation behavior in solution?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvent-substrate interactions to predict solubility .
- Density functional theory (DFT) : Calculates intermolecular binding energies for π-stacked vs. H-bonded aggregates .
- Machine learning : Trains on datasets of substituent effects to design derivatives with tailored aggregation resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
